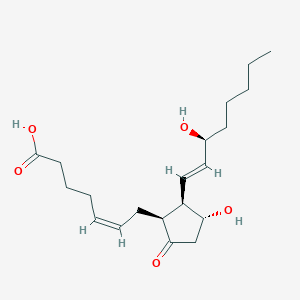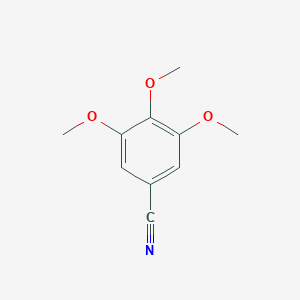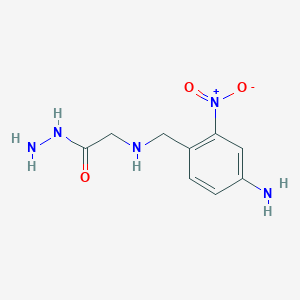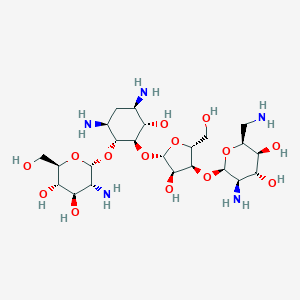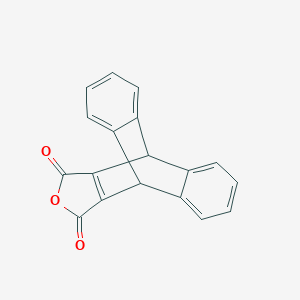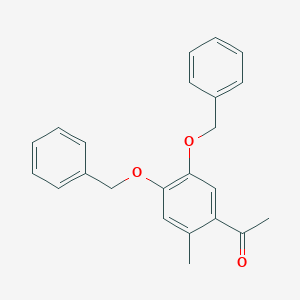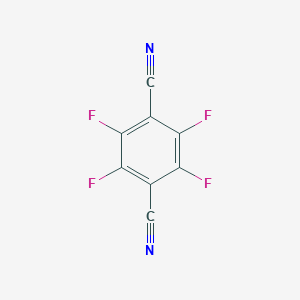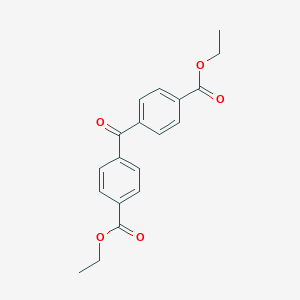
Diethyl 4,4'-carbonyldibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4,4'-carbonyldibenzoate, also known as DECD, is a chemical compound widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of reactive oxygen species (ROS) in biological systems.
作用機序
Diethyl 4,4'-carbonyldibenzoate works by undergoing a chemical reaction with ROS, which results in the formation of a fluorescent compound. The intensity of the fluorescence is directly proportional to the concentration of ROS in the biological system. Diethyl 4,4'-carbonyldibenzoate has been shown to be highly specific for ROS and does not react with other molecules present in biological systems.
生化学的および生理学的効果
Diethyl 4,4'-carbonyldibenzoate has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with cellular metabolism or cause any toxic effects at the concentrations used in scientific research. However, it is important to note that Diethyl 4,4'-carbonyldibenzoate is a chemical compound and should be handled with care to avoid any potential hazards.
実験室実験の利点と制限
Diethyl 4,4'-carbonyldibenzoate has several advantages as a fluorescent probe for measuring ROS in biological systems. It is highly sensitive, specific, and can be used in real-time. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, Diethyl 4,4'-carbonyldibenzoate does have some limitations. It requires the use of specialized equipment, such as a fluorescence microscope, to measure the fluorescence signal. Additionally, it is important to note that Diethyl 4,4'-carbonyldibenzoate is not a direct measure of ROS activity and may require additional validation studies to confirm its accuracy.
将来の方向性
Diethyl 4,4'-carbonyldibenzoate has several potential future directions in scientific research. One potential application is in the development of new diagnostic tools for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. Additionally, Diethyl 4,4'-carbonyldibenzoate could be used to study the role of ROS in various physiological processes, such as aging and inflammation. Finally, Diethyl 4,4'-carbonyldibenzoate could be modified to improve its sensitivity and specificity for ROS or to target specific subcellular compartments within biological systems.
合成法
Diethyl 4,4'-carbonyldibenzoate can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with diethyl malonate, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting intermediate. The final product is obtained through the acid-catalyzed esterification of the intermediate with ethanol.
科学的研究の応用
Diethyl 4,4'-carbonyldibenzoate is widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of ROS in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, including aging, inflammation, and cancer. Diethyl 4,4'-carbonyldibenzoate is highly sensitive to ROS and can be used to monitor their concentration in real-time, both in vitro and in vivo.
特性
CAS番号 |
1797-82-6 |
|---|---|
製品名 |
Diethyl 4,4'-carbonyldibenzoate |
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC名 |
ethyl 4-(4-ethoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C19H18O5/c1-3-23-18(21)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(22)24-4-2/h5-12H,3-4H2,1-2H3 |
InChIキー |
FEDHHDIXLPGIMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
同義語 |
DIETHYL BENZOPHENONE-4,4''-DICARBOXYLATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



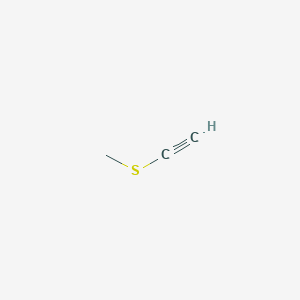
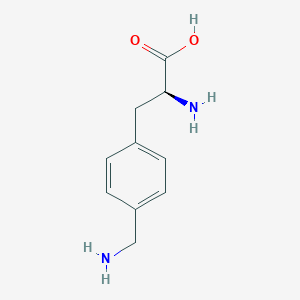
![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)
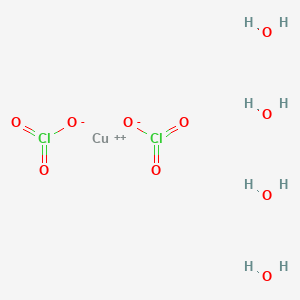
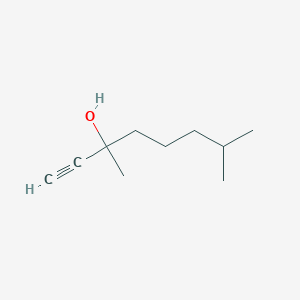
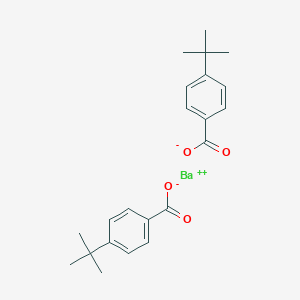
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
